molecular formula C16H19N B14577261 Pyridine, 4-[(3,4-dimethylphenyl)methyl]-2,5-dimethyl- CAS No. 61171-08-2

Pyridine, 4-[(3,4-dimethylphenyl)methyl]-2,5-dimethyl-

Cat. No.: B14577261
CAS No.: 61171-08-2
M. Wt: 225.33 g/mol
InChI Key: DQIFXSNAZHICJU-UHFFFAOYSA-N
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Description

Pyridine, 4-[(3,4-dimethylphenyl)methyl]-2,5-dimethyl-: is an organic compound that belongs to the class of heterocyclic aromatic compounds. Pyridine derivatives are known for their wide range of applications in various fields such as pharmaceuticals, agrochemicals, and materials science. This particular compound features a pyridine ring substituted with a 3,4-dimethylphenylmethyl group and two methyl groups at the 2 and 5 positions.

Properties

CAS No.

61171-08-2

Molecular Formula

C16H19N

Molecular Weight

225.33 g/mol

IUPAC Name

4-[(3,4-dimethylphenyl)methyl]-2,5-dimethylpyridine

InChI

InChI=1S/C16H19N/c1-11-5-6-15(7-12(11)2)9-16-8-14(4)17-10-13(16)3/h5-8,10H,9H2,1-4H3

InChI Key

DQIFXSNAZHICJU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)CC2=C(C=NC(=C2)C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 4-[(3,4-dimethylphenyl)methyl]-2,5-dimethyl- can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction typically requires a base, such as potassium carbonate, and is carried out in a solvent like tetrahydrofuran or dimethylformamide at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions using optimized conditions to ensure high yield and purity. The choice of catalyst, base, and solvent, as well as reaction temperature and time, are critical factors in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions: Pyridine, 4-[(3,4-dimethylphenyl)methyl]-2,5-dimethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or nitro groups present in the molecule.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while substitution reactions can introduce halogens or nitro groups.

Scientific Research Applications

Pyridine, 4-[(3,4-dimethylphenyl)methyl]-2,5-dimethyl- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of Pyridine, 4-[(3,4-dimethylphenyl)methyl]-2,5-dimethyl- involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • Pyridine, 3-ethyl-4-methyl-
  • Pyridine, 2,5-dimethyl-
  • Pyridine, 4-methyl-

Comparison: Pyridine, 4-[(3,4-dimethylphenyl)methyl]-2,5-dimethyl- is unique due to the presence of the 3,4-dimethylphenylmethyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for specific applications.

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